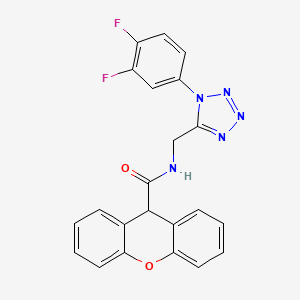
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide is a useful research compound. Its molecular formula is C22H15F2N5O2 and its molecular weight is 419.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide is a compound of interest due to its potential pharmacological applications, particularly as a modulator of metabotropic glutamate receptors (mGluRs). This article explores the biological activity of this compound, focusing on its mechanism of action, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be broken down as follows:
- Xanthene Core : A polycyclic aromatic structure that provides a scaffold for biological activity.
- Tetrazole Moiety : Known for enhancing solubility and bioavailability.
- Fluorinated Phenyl Group : Modifies lipophilicity and can influence receptor binding.
This compound acts primarily as a positive allosteric modulator of mGluR1. The modulation of this receptor type is significant because it plays a crucial role in various neurological processes, including synaptic plasticity and memory formation.
Key Mechanisms:
- Calcium Signaling : Activation leads to an increase in intracellular calcium levels via inositol trisphosphate (IP3) signaling pathways, which is critical for neurotransmitter release and neuronal excitability .
- Neuroprotective Effects : By modulating mGluR1 activity, the compound may exert neuroprotective effects in models of neurodegeneration .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the xanthene core and the attached phenyl group significantly affect the compound's potency and efficacy. For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of fluorine atoms | Increased binding affinity to mGluR1 |
| Alteration of the carboxamide group | Enhanced solubility and bioavailability |
Research has shown that specific substitutions can lead to compounds with improved pharmacokinetic profiles, making them more suitable for therapeutic use .
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Study on mGluR Modulators : A study published in Neuropharmacology demonstrated that derivatives of xanthene compounds could significantly enhance mGluR1-mediated signaling in vitro. This suggests that this compound may similarly enhance receptor activity .
- Neuroprotective Effects in Animal Models : In vivo studies showed that compounds with similar structures provided protection against excitotoxicity in rat models, indicating potential therapeutic applications for neurodegenerative diseases .
- Clinical Relevance : A recent clinical trial explored the efficacy of related xanthene derivatives in treating anxiety disorders by modulating glutamate signaling pathways, suggesting a broader application for compounds like this compound .
Properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2N5O2/c23-16-10-9-13(11-17(16)24)29-20(26-27-28-29)12-25-22(30)21-14-5-1-3-7-18(14)31-19-8-4-2-6-15(19)21/h1-11,21H,12H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOHSOHYUBIDCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=NN=NN4C5=CC(=C(C=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














